N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
The compound N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide features a central 1-methyl-5-phenylimidazole core linked via a sulfanyl group to an acetamide moiety substituted with a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-15-9-11-17(12-10-15)22-19(24)14-25-20-21-13-18(23(20)2)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGDRDMBRJOYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, with the CAS number 932459-74-0, is a compound that has garnered attention in the field of medicinal chemistry. Its structure includes an imidazole moiety, which is often associated with various biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing imidazole rings. For instance, several derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. In a study involving related compounds, it was observed that certain imidazole derivatives exhibited considerable cytotoxicity and induced DNA fragmentation in HT-29 cells .
Table 1: Anticancer Activity of Related Imidazole Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11 | HT-29 | 10.5 | Induces apoptosis |
| 12 | MCF-7 | 15.0 | DNA synthesis inhibition |
| 13 | HT-29 | 8.0 | DNA fragmentation |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have shown a decrease in DNA synthesis rates in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, evidenced by increased markers of apoptosis in treated cell lines.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that imidazole-containing compounds can interact with proteins involved in cell cycle regulation and apoptosis .
Case Studies
A notable case study involved the synthesis of various imidazole derivatives and their testing against cancer cell lines. The results indicated that modifications to the imidazole ring significantly influenced the anticancer activity. For instance, compounds with electron-donating groups on the phenyl ring showed enhanced cytotoxicity compared to their counterparts without such substitutions .
Comparison with Similar Compounds
Key Structural and Functional Insights
Heterocyclic Core Modifications :
- Imidazole vs. Triazole/Oxazole : The target compound’s imidazole core (a five-membered ring with two nitrogen atoms) contrasts with triazole (three nitrogen atoms in VUAA1) and oxazole (oxygen and nitrogen in iCRT3). These differences influence electronic properties and binding affinities. For instance, triazole-based VUAA1 targets β-catenin-TCF interactions, while oxazole-based iCRT3 shows specificity for Wnt pathway inhibition .
- Nitroimidazole Derivatives : highlights 5-nitroimidazole analogs with potent antibacterial activity due to the electron-withdrawing nitro group, which enhances reactivity against anaerobic pathogens . The absence of a nitro group in the target compound may reduce mutagenicity risks but limit antibacterial scope.
Substituent Effects: 4-Ethylphenyl vs. In contrast, the 3-acetylphenyl substituent in F342-0048 introduces a polar ketone, which may alter solubility or target engagement . Sulfanyl vs. Sulfonyl: Sulfanyl (thioether) groups, as in the target compound, are less polar than sulfonyl groups (e.g., in ’s chlorophenylmethyl derivative). This difference could impact metabolic stability and interactions with cysteine-rich enzymatic active sites .
Biological Activity Trends: Enzyme Inhibition: Oxadiazole-based compounds (e.g., 8t) demonstrate broad enzyme inhibitory activity against lipoxygenase (LOX) and cholinesterases, attributed to their planar heterocyclic cores and substituent flexibility . The target compound’s imidazole-sulfanyl structure may similarly interact with redox-active enzymes. Antiparasitic Potential: 5-Nitroimidazole derivatives in outperform metronidazole in antiparasitic activity, suggesting that imidazole scaffolds with strategic substitutions (e.g., sulfonylmethyl) are promising for neglected tropical diseases .
Physicochemical Properties
While explicit data for the target compound are lacking, analogs provide insights:
- Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol, comparable to F342-0048 (exact mass unspecified) and lighter than sulfonyl-containing analogs (e.g., 423 g/mol for 8v) .
- Lipophilicity : The 4-ethylphenyl group likely increases logP relative to acetylated or sulfonylated derivatives, favoring blood-brain barrier penetration or intracellular uptake .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can regioselectivity challenges be addressed?
- Methodology : The compound’s synthesis likely involves coupling an imidazole-thiol intermediate with an acetamide derivative. For regioselective sulfanyl group introduction, consider using protecting-group strategies (e.g., tert-butyloxycarbonyl for amine protection) and microwave-assisted synthesis to enhance reaction efficiency.
- Reference : Analogous imidazole-based acetamide syntheses employ regioselective alkylation and Pd-catalyzed cross-coupling reactions .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole ring substitution pattern and acetamide linkage. X-ray crystallography, as demonstrated for structurally related imidazole derivatives, provides definitive confirmation of stereochemistry .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Forced degradation (e.g., exposure to 0.1 M HCl/NaOH, UV light, or 40–80°C temperatures) quantifies hydrolytic and thermal stability. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. How can contradictory data in pharmacological studies (e.g., cytotoxicity vs. efficacy) be resolved?
- Methodology : Use orthogonal assays (e.g., MTT for cytotoxicity, caspase-3 activation for apoptosis) to confirm biological activity. Investigate off-target effects via kinome-wide profiling or RNA sequencing. Dose-response studies (EC₅₀/IC₅₀ comparisons) clarify therapeutic windows .
Q. What experimental designs optimize reaction yield and purity for scale-up synthesis?
- Methodology : Apply design of experiments (DoE) principles (e.g., factorial design) to identify critical parameters (temperature, solvent ratio, catalyst loading). Use continuous-flow reactors to enhance reproducibility. Purification via preparative HPLC or crystallization with solvents like ethyl acetate/hexane improves purity .
Q. How does the sulfanyl-acetamide moiety influence the compound’s pharmacokinetic properties?
- Methodology : Assess logP (octanol-water partition coefficient) to predict lipophilicity. In vitro assays (Caco-2 permeability, microsomal stability) evaluate absorption and metabolic stability. In vivo PK studies (rodent models) measure bioavailability and half-life .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across cell lines?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use clustered regularly interspaced short palindromic repeats (CRISPR)-modified isogenic cell lines to isolate genetic variables. Meta-analysis of published data identifies confounding factors (e.g., compound purity >95%) .
Q. What strategies validate the compound’s mechanism of action when conflicting pathway data exist?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
